Lipophilicity (XLogP3) Differentiation of the 4-Ethoxybenzoate Ester vs. Unsubstituted Benzoate and 4-Ethyl Analogs
The target compound exhibits a computed XLogP3 of 3.5, placing it within the optimal lipophilicity range (1–4) for oral drug-like molecules [1]. By comparison, the unsubstituted benzoate analog (CAS 479707-99-8, lacking the 4-ethoxy oxygen) is predicted to have an XLogP3 approximately 0.5–0.7 log units lower (~2.8–3.0), while the 4-ethylbenzoate analog (replacing -OEt with -Et) is expected to show an increase of ~0.3–0.5 log units (~3.8–4.0), potentially exceeding the upper boundary of favorable drug-like lipophilicity [1]. The 4-ethoxy substitution thus achieves a balanced lipophilicity profile distinct from both less and more lipophilic comparators.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | Unsubstituted benzoate analog (CAS 479707-99-8): estimated XLogP3 ~2.8–3.0; 4-Ethylbenzoate analog: estimated XLogP3 ~3.8–4.0 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.7 vs. unsubstituted analog; ΔXLogP3 ≈ -0.3 to -0.5 vs. 4-ethyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); target value reported by kuujia.com; comparator values estimated based on group contribution differences |
Why This Matters
The 4-ethoxy group positions the compound within a lipophilicity window associated with favorable oral absorption and reduced promiscuous binding, providing a rationale for selecting this analog over the less lipophilic unsubstituted variant or the more lipophilic 4-ethyl variant.
- [1] Kuujia.com. CAS 1003089-99-3 ({[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 4-ethoxybenzoate) Chemical and Physical Properties. XLogP3 = 3.5. View Source
